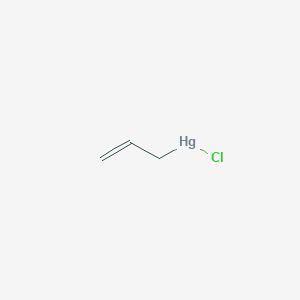

Mercury, chloro-2-propenyl-

Description

Properties

CAS No. |

14155-77-2 |

|---|---|

Molecular Formula |

C3H5ClHg |

Molecular Weight |

277.12 g/mol |

IUPAC Name |

chloro(prop-2-enyl)mercury |

InChI |

InChI=1S/C3H5.ClH.Hg/c1-3-2;;/h3H,1-2H2;1H;/q;;+1/p-1 |

InChI Key |

DAIUKGULVWUPOX-UHFFFAOYSA-M |

SMILES |

C=CC[Hg]Cl |

Canonical SMILES |

C=CC[Hg]Cl |

Other CAS No. |

14155-77-2 |

Synonyms |

Mercury, chloro-2-propenyl- |

Origin of Product |

United States |

Synthetic Routes to Chloro 2 Propenylmercury and Analogous Organomercurials

Direct Mercuration Methodologies

Direct mercuration involves the introduction of a mercury-containing group onto a substrate. This can be accomplished through the reaction of unsaturated hydrocarbons or their halogenated derivatives with mercury salts or by using elemental mercury.

Mercuration of Unsaturated Hydrocarbons and Halogenated Alkenes

The addition of mercury(II) salts to alkenes and alkynes is a well-established method for the synthesis of organomercury compounds. This electrophilic addition reaction, often referred to as oxymercuration when carried out in the presence of water, proceeds through a mercurinium ion intermediate. The reaction of an alkene with a mercury(II) salt, such as mercuric chloride (HgCl₂), leads to the formation of a β-substituted organomercurial. For instance, the reaction with propene in a non-participating solvent would be expected to yield a 2-chloromercuri-1-chloropropane or a related adduct. While not a direct route to chloro-2-propenylmercury, this demonstrates the principle of mercuration of a simple alkene.

The direct mercuration of allenes can provide a more direct route to allylmercury compounds. The regioselectivity of this reaction is influenced by the substitution pattern of the allene and the reaction conditions.

Reactions with Elemental Mercury and Mercury Salts

Elemental mercury can react with certain organic halides, although this is less common for the synthesis of simple allylmercurials compared to methods involving mercury(II) salts. More prevalent is the reaction of mercury(II) salts with allyl compounds. For example, the reaction of π-allyl palladium and platinum complexes with metallic mercury has been shown to yield the corresponding allylmercury halides. This reaction involves the transfer of the allyl group from the transition metal to mercury. While nickel complexes were found to be unreactive, palladium and platinum derivatives provided a pathway to allylmercury compounds. bohrium.com

Transmetallation Strategies

Transmetallation is a versatile method for the formation of organomercury compounds, involving the transfer of an organic group from a more electropositive metal to mercury. This approach is particularly useful when the required organometallic precursor is readily accessible.

Utilizing Organometallic Reagents (e.g., Grignard, Organolithium)

A primary and widely used method for the synthesis of allylmercuric halides is the reaction of an allyl Grignard reagent, such as allylmagnesium bromide, with a mercury(II) halide. wikipedia.orgthieme-connect.de The general reaction involves the nucleophilic allyl group from the Grignard reagent displacing a halide from the mercuric salt.

Reaction Scheme: CH₂=CHCH₂MgBr + HgCl₂ → CH₂=CHCH₂HgCl + MgBrCl

This reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (THF), which is also the solvent used for the preparation of the Grignard reagent itself. researchgate.netorgsyn.org The preparation of allylmagnesium bromide is achieved by reacting allyl bromide with magnesium metal. wikipedia.org To suppress the formation of the Wurtz coupling product, 1,5-hexadiene, the reaction temperature is often kept low. wikipedia.org

Similarly, organolithium reagents can be employed for the synthesis of organomercury compounds. wikipedia.org Allyllithium, prepared from an allyl halide and lithium metal, can react with mercuric chloride in a transmetallation reaction to afford allylmercuric chloride. Organolithium reagents are known to be more reactive than their Grignard counterparts. slideshare.net

Table 1: Synthesis of Allylmercuric Halides via Transmetallation

| Organometallic Reagent | Mercury Salt | Product | Solvent | Reference |

|---|---|---|---|---|

| Allylmagnesium bromide | Mercuric chloride | Allylmercuric chloride | Diethyl ether/THF | wikipedia.orgthieme-connect.de |

| Allyllithium | Mercuric chloride | Allylmercuric chloride | Diethyl ether/Hexane | wikipedia.org |

Exchange Reactions with Other Main Group and Transition Metal Organometallics

Besides Grignard and organolithium reagents, other organometallic compounds can undergo exchange reactions to form allylmercury derivatives. For example, the reaction of π-allylpalladium chloride with metallic mercury results in the formation of allylmercury halides. bohrium.com This particular reaction suggests a mechanism involving the cleavage of the halide bridges in the dimeric palladium complex, followed by the transfer of the allyl group to mercury.

Preparation from Precursor Allyl and Halogenated Allyl Compounds

The direct reaction of allyl halides with elemental mercury is not a commonly reported high-yield synthesis for allylmercuric halides. However, allyl halides are crucial precursors for the synthesis of the organometallic reagents used in transmetallation reactions as described in section 2.2.1. For instance, allyl bromide is the starting material for the preparation of allylmagnesium bromide. wikipedia.org The synthesis involves the reaction of allyl bromide with magnesium turnings in dry ether. wikipedia.org Similarly, allyl chloride can be used to prepare allylmagnesium chloride. wikipedia.orgresearchgate.net

The reactivity of allyl halides also allows for their use in forming other organometallic intermediates, such as π-allylpalladium chloride dimer, which can then undergo transmetallation with mercury. bohrium.com

Catalytic Synthesis Routes of Organomercury Species

The synthesis of organomercury compounds, including alkenyl and allyl mercurials, has traditionally relied on stoichiometric mercuration reactions. However, the development of catalytic methods offers significant advantages in terms of efficiency, selectivity, and reduced environmental impact. While direct catalytic routes to chloro-2-propenylmercury remain a specialized area of research, several catalytic strategies have been explored for the synthesis of analogous organomercury species. These methods often employ transition metal catalysts to facilitate the formation of the carbon-mercury bond.

One of the prominent areas where mercury compounds themselves act as catalysts is in the hydration of alkynes. In these reactions, a mercury(II) salt, such as mercury(II) sulfate, acts as a Lewis acid to activate the alkyne towards nucleophilic attack by water. This process typically involves a vinylmercury intermediate. Although the mercury species is regenerated and thus acts catalytically, the primary product is a ketone or aldehyde after tautomerization of the initially formed enol, not an isolated organomercurial.

More direct catalytic approaches to organomercurials often involve other transition metals. For instance, palladium has been shown to catalyze the cross-coupling reactions of organomercurials with organic halides. While this is a reaction of an organomercurial rather than its synthesis, it highlights the interplay between palladium and mercury in organometallic chemistry.

Recent research has also explored the use of rhodium catalysts in transformations involving organomercurials. For example, the rhodium-catalyzed formylation of organomercurials has been reported as a novel transformation. This reaction proceeds via the insertion of a rhodium complex into the carbon-mercury bond, demonstrating a pathway that could potentially be adapted for the catalytic synthesis of specific organomercurials under different reaction conditions. The addition of ligands such as 1,4-diazabicyclo[2.2.2]octane (DABCO) has been found to promote such reactions, suggesting that the coordination environment of the mercury center is crucial.

Furthermore, gold-catalyzed reactions have emerged as a powerful tool in organic synthesis, particularly for the activation of C-C multiple bonds. While direct gold-catalyzed mercuration is not a common transformation, the ability of gold complexes to catalyze reactions of π-systems could, in principle, be harnessed for the synthesis of organomercurials from unsaturated precursors in the presence of a mercury source.

The following table summarizes some of the catalytic systems that have been investigated in the context of reactions involving organomercurials, which could form the basis for developing catalytic synthetic routes to compounds like chloro-2-propenylmercury.

| Catalyst System | Substrate Type | Product Type | Reference |

| Rhodium complexes | Organomercurials | Aldehydes | acs.org |

| Palladium complexes | Organomercurials and Organic Halides | Cross-coupled products | wikipedia.org |

| Mercury(II) salts | Alkynes | Ketones/Aldehydes |

It is important to note that the direct and efficient catalytic synthesis of specific organomercurials like chloro-2-propenylmercury is a developing field. The research findings to date primarily focus on the reactivity of pre-formed organomercurials in catalytic cycles or the use of mercury as a catalyst for other transformations. Future work will likely focus on the development of true catalytic cycles where a sub-stoichiometric amount of a catalyst can repeatedly facilitate the formation of the C-Hg bond from simple precursors.

Mechanistic Studies of Chloro 2 Propenylmercury Reactivity

Carbon-Mercury Bond Cleavage Reactions

The cleavage of the carbon-mercury (C-Hg) bond in chloro-2-propenylmercury is a pivotal process that initiates its synthetic utility. This cleavage can be induced by acids, halogens, and through oxidative or reductive pathways, each proceeding through distinct mechanistic routes.

Acid-Mediated Cleavage Mechanisms

The acid-mediated cleavage, or acidolysis, of the C-Hg bond in allylmercurials like chloro-2-propenylmercury has been a subject of detailed kinetic and stereochemical investigation. The reaction with strong acids, such as perchloric acid, is understood to proceed via an SE2' (substitution, electrophilic, bimolecular, with allylic rearrangement) mechanism. This pathway involves a concerted attack of the proton on the γ-carbon of the allyl group and the departure of the mercuric salt.

Kinetic studies of the acidolysis of substituted allylmercuric chlorides with perchloric acid reveal a linear relationship between the logarithm of the rate constant and the acidity function, with a slope of -1.32. This observation is consistent with a bimolecular mechanism involving a proton transfer to the substrate in the rate-determining step. The general scheme for this reaction can be represented as:

RCH=CHCH2HgCl + H+ → RCH(HgCl)CH=CH2 + H+ → [Intermediate] → Cleavage Products

The nature of the substituent 'R' on the allyl group significantly influences the reaction rate. Electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it, which is characteristic of an electrophilic attack on the double bond.

Stereochemical studies using specifically deuterated substrates have provided further insight into the SE2' mechanism. For instance, the acidolysis of cis- and trans-crotylmercuric bromide in deuterated acetic acid yields products consistent with a high degree of stereospecificity, supporting a concerted mechanism where the proton attacks the double bond as the C-Hg bond breaks.

Halogen-Induced Cleavage Processes

Halogens, such as iodine and bromine, readily cleave the C-Hg bond in allylmercurials. This reaction is also believed to proceed through an electrophilic substitution mechanism, often with allylic rearrangement. The reaction of chloro-2-propenylmercury with iodine, for example, yields allyl iodide and mercuric chloride.

The mechanism is thought to involve the formation of a cyclic intermediate resulting from the electrophilic attack of the halogen on the double bond. This is followed by the departure of the mercuric salt. The stereochemistry of this reaction has been investigated, and it often proceeds with high anti-stereoselectivity, suggesting a bridged intermediate.

Oxidative and Reductive Transformations

The C-Hg bond in chloro-2-propenylmercury can also be cleaved through oxidative and reductive processes. Oxidative cleavage can be achieved using various oxidizing agents, leading to the formation of oxygenated organic products. For instance, peroxy acids can react with allylmercurials to give allyl hydroperoxides.

Reductive cleavage, on the other hand, typically involves reagents like sodium borohydride. This process leads to the formation of a radical intermediate, which can then undergo further reactions. The reduction of chloro-2-propenylmercury with sodium borohydride in the presence of a hydrogen donor results in the formation of propene. The mechanism involves the transfer of a hydride to the mercury atom, followed by homolytic cleavage of the C-Hg bond to generate an allyl radical and elemental mercury.

Electrophilic and Nucleophilic Reactions at the Mercury Center and Organic Ligand

The chloro-2-propenylmercury molecule possesses two main sites for chemical attack: the mercury center, which is electrophilic, and the organic allyl ligand, which can exhibit both nucleophilic and electrophilic character depending on the reaction conditions.

Electrophilic attack at the mercury center is less common but can occur with strong electrophiles. More prevalent are nucleophilic attacks at the mercury atom, which can lead to ligand exchange reactions. For example, treatment with potassium iodide will replace the chloride ligand with an iodide.

The organic ligand's reactivity is more versatile. The γ-carbon of the allyl group is susceptible to electrophilic attack, as seen in the acid- and halogen-induced cleavage reactions. Conversely, the α-carbon can be subject to nucleophilic attack, particularly in the context of transmetallation reactions.

Transmetallation Reaction Mechanisms

Transmetallation reactions involve the transfer of the allyl group from mercury to another metal. This is a synthetically valuable process, as it allows for the generation of other organometallic reagents that may be more reactive or selective. The reaction of chloro-2-propenylmercury with a more electropositive metal, such as lithium or magnesium, results in the formation of the corresponding allyllithium or allylmagnesium reagents.

The mechanism of transmetallation is generally considered to be an electrophilic substitution at the α-carbon. The more electropositive metal acts as the electrophile, attacking the carbon atom bonded to mercury. This process can be influenced by the solvent and the nature of the other metal. For instance, in the reaction with lithium metal, a single-electron transfer (SET) mechanism may be operative, leading to the formation of radical intermediates.

Rearrangement and Isomerization Pathways of Allylmercury Compounds

Allylmercury compounds, including chloro-2-propenylmercury, can undergo rearrangement and isomerization reactions. A key process is the allylic rearrangement, where the mercury atom migrates from the α-carbon to the γ-carbon of the allyl system. This is often observed during their reactions, such as the SE2' cleavage.

This rearrangement is believed to proceed through a delocalized, bridged transition state where the mercury atom is associated with both the α- and γ-carbons. The position of the equilibrium between the isomeric forms is influenced by the substitution pattern on the allyl group. For example, in substituted allylmercurials, the thermodynamically more stable isomer, often the one with the mercury atom at the less substituted carbon, will predominate.

Isomerization can also be induced by catalysts, such as mercuric salts. The presence of mercuric chloride can facilitate the equilibration between isomeric allylmercuric chlorides. This process is thought to occur via a bimolecular exchange mechanism involving a bridged intermediate.

Photochemical Decomposition Pathways

The photochemical decomposition of chloro-2-propenylmercury is initiated by the absorption of ultraviolet (UV) radiation. This process leads to the homolytic cleavage of the relatively weak carbon-mercury bond, a common pathway for many organomercury compounds. academie-sciences.fr The initiation step generates two radical species: an allyl radical and a chloro-mercuryl radical.

Initiation: CH₂=CHCH₂HgCl + hν (UV light) → •CH₂CH=CH₂ + •HgCl

The allyl radical (•CH₂CH=CH₂) is stabilized by resonance, with the unpaired electron delocalized over the terminal carbon atoms. uobasrah.edu.iqlibretexts.org This resonance stabilization is a key factor in the facility of this decomposition pathway. uobasrah.edu.iqlibretexts.org

Once formed, these radicals can participate in a series of propagation and termination steps to yield the final products. The principal product derived from the allyl radical is 1,5-hexadiene, formed through a dimerization reaction.

Propagation/Termination Steps:

Dimerization of Allyl Radicals: 2 •CH₂CH=CH₂ → CH₂=CHCH₂CH₂CH=CH₂ (1,5-Hexadiene)

Formation of Mercurous Chloride: 2 •HgCl → Hg₂Cl₂

Reaction with Solvent: The allyl radical can also abstract a hydrogen atom from a solvent molecule, if one is present, leading to the formation of propene.

| Step | Reaction | Description |

| Initiation | CH₂=CHCH₂HgCl + hν → •CH₂CH=CH₂ + •HgCl | Homolytic cleavage of the C-Hg bond by UV light to form an allyl radical and a chloro-mercuryl radical. |

| Termination 1 | 2 •CH₂CH=CH₂ → C₆H₁₀ | Dimerization of two allyl radicals to form the primary organic product, 1,5-hexadiene (biallyl). |

| Termination 2 | 2 •HgCl → Hg₂Cl₂ | Combination of two chloro-mercuryl radicals to form mercurous chloride. |

Thermally Induced Degradation Mechanisms

The thermal degradation of chloro-2-propenylmercury proceeds through a mechanism that is also initiated by the homolytic cleavage of the carbon-mercury bond. digitellinc.com While mechanistically similar to the photochemical pathway in its initial step, the conditions and potential secondary reactions can differ. The activation energy for the homolysis of the metal-carbon bond is the critical parameter determining the temperature at which decomposition becomes significant. academie-sciences.fracademie-sciences.fr

Initiation: CH₂=CHCH₂HgCl + Δ (heat) → •CH₂CH=CH₂ + •HgCl

The primary products resulting from this initiation step are analogous to those seen in photolysis, namely 1,5-hexadiene from the coupling of allyl radicals and mercurous chloride from the combination of chloro-mercuryl radicals.

However, at elevated temperatures, secondary decomposition pathways and rearrangements of the initial products may become more prominent. The stability of the allyl radical is a significant factor, making the C-Hg bond in allylic compounds weaker and more susceptible to thermal cleavage compared to their saturated counterparts. wikipedia.org

Research on analogous allyl-containing organometallic compounds, such as allyltrichlorosilane, confirms that the initial step in pyrolysis is the homolysis of the metal-carbon bond to produce an allyl radical. digitellinc.com This supports the proposed mechanism for chloro-2-propenylmercury.

| Parameter | Description | Relevance to Thermal Degradation |

| Initiation Step | Homolytic cleavage of the C-Hg bond | The primary, rate-determining step that generates radical intermediates. digitellinc.com |

| Key Intermediate | Allyl Radical (•CH₂CH=CH₂) | Stabilized by resonance, influencing the temperature at which decomposition occurs. uobasrah.edu.iqlibretexts.org |

| Primary Organic Product | 1,5-Hexadiene (Biallyl) | Formed by the dimerization of allyl radicals. |

| Primary Inorganic Product | Mercurous Chloride (Hg₂Cl₂) | Formed from the combination of chloro-mercuryl radicals. |

The study of these decomposition mechanisms is crucial for understanding the stability and reactivity profile of chloro-2-propenylmercury, providing insight into its behavior in various chemical environments.

Environmental Biogeochemistry and Transformation of Chloro 2 Propenyl Mercury Analogues

Occurrence and Pathways in Environmental Compartments

The distribution of chloro-2-propenyl-mercury analogues in the environment is a result of their physical and chemical properties, which dictate their partitioning between aquatic, atmospheric, and terrestrial systems.

Once introduced into aquatic environments, the distribution of chloro-2-propenyl-mercury and its analogues is influenced by factors such as water chemistry, sediment composition, and biological activity. Organomercury compounds can be transported into aquatic ecosystems through runoff, leaching, and atmospheric deposition. pic.int In the water column, these compounds can exist in dissolved forms or become associated with particulate matter.

Sediments are a significant sink for organomercury compounds in aquatic systems. researchgate.net The partitioning of these compounds between water and sediment is influenced by the organic matter content of the sediment, with organically rich sediments showing a higher affinity for mercury compounds. aimspress.comnih.gov In anoxic sediments, sulfate-reducing and iron-reducing bacteria can play a crucial role in the transformation of mercury species. nih.gov While much of the research has focused on methylmercury, it is expected that chloro-2-propenyl-mercury would also partition to sediments due to its organic nature.

The bioaccumulation of organomercury compounds in aquatic food webs is a major concern. libretexts.org Due to their lipophilic nature, compounds like chloro-2-propenyl-mercury can be readily taken up by organisms and biomagnify up the food chain, reaching high concentrations in top predators. researchgate.netlibretexts.org

Table 1: General Distribution Characteristics of Organomercury Compounds in Aquatic Systems

| Environmental Compartment | Key Distribution Factors | Dominant Processes |

|---|---|---|

| Water Column | Solubility, Partitioning to Particulates | Transport, Photodegradation, Volatilization |

| Sediments | Organic Carbon Content, Redox Conditions | Deposition, Burial, Microbial Transformations |

| Biota | Lipophilicity, Trophic Level | Bioaccumulation, Biomagnification |

Atmospheric Transport and Deposition Considerations

Organomercury compounds can be emitted into the atmosphere from various sources and undergo long-range transport. wisc.edu The volatility of these compounds influences their atmospheric residence time. dovepress.com While specific data for chloro-2-propenyl-mercury is limited, its volatility is expected to be a key factor in its atmospheric mobility.

Atmospheric deposition, through both wet and dry processes, is a primary pathway for the entry of mercury into terrestrial and aquatic ecosystems. wisc.edufrontiersin.org Wet deposition involves the removal of mercury from the atmosphere by precipitation, while dry deposition includes the settling of particulate-bound mercury and the direct absorption of gaseous forms. frontiersin.org The chemical form of the organomercury compound will affect its deposition characteristics. dovepress.com

Once deposited, mercury can be re-emitted back into the atmosphere, continuing the cycle of transport and deposition. wisc.edudovepress.com This re-emission process is influenced by factors such as temperature and sunlight. dovepress.com

In terrestrial environments, the fate of chloro-2-propenyl-mercury is largely controlled by its interactions with soil components. Organically rich soils tend to have a higher capacity for binding organomercury compounds. aimspress.comresearchgate.net The mobility and bioavailability of these compounds in soil are influenced by factors such as soil pH, organic matter content, and the presence of other chemicals. aimspress.com

Plants can take up organomercury compounds from the soil, providing a pathway for their entry into terrestrial food webs. researchgate.net The rate of uptake and accumulation varies depending on the plant species and the specific organomercury compound.

The degradation of organomercury compounds in soil can occur through both biotic and abiotic processes, which are discussed in more detail in the following sections.

Natural Transformation Processes

Chloro-2-propenyl-mercury and its analogues are subject to various transformation processes in the environment that can alter their chemical structure and toxicity. These transformations can be broadly categorized as biotic and abiotic.

Microorganisms have evolved mechanisms to detoxify their environment from mercury compounds. A key process is microbial demercuration, which involves the cleavage of the carbon-mercury bond. nih.govresearchgate.net This process is often mediated by the mer operon, a set of genes that confer mercury resistance to bacteria. nih.govnih.gov

The merB gene within this operon codes for the enzyme organomercurial lyase, which catalyzes the protonolytic cleavage of the C-Hg bond in organomercury compounds, producing a hydrocarbon and inorganic mercury (Hg(II)). nih.govresearchgate.net The resulting inorganic mercury can then be reduced to the less toxic and more volatile elemental mercury (Hg(0)) by the enzyme mercuric reductase, encoded by the merA gene. researchgate.net This enzymatic cleavage is a critical step in the detoxification and biogeochemical cycling of organomercurials. h1.conih.gov

Table 2: Key Enzymes in Microbial Demercuration

| Enzyme | Gene | Function |

|---|---|---|

| Organomercurial Lyase | merB | Cleavage of the carbon-mercury bond in organomercurials. nih.govresearchgate.net |

| Mercuric Reductase | merA | Reduction of inorganic mercury (Hg(II)) to elemental mercury (Hg(0)). researchgate.net |

Abiotic Degradation Pathways (e.g., Photodecomposition, Sulfide Reactions)

In addition to biotic processes, organomercury compounds can be degraded through abiotic pathways. Photodecomposition, or the breakdown of compounds by sunlight, is a significant degradation pathway for many organomercurials in surface waters and the atmosphere. nih.govlibretexts.org The Hg-C bond in these compounds is sensitive to light and can undergo homolytic cleavage upon exposure to sunlight, leading to the formation of inorganic mercury and organic radicals. libretexts.orgnucleos.com

Organomercury compounds can also react with sulfide ions, which are common in anoxic environments like sediments. These reactions can lead to the formation of mercury sulfide minerals, which are generally less bioavailable. usgs.gov The reaction of organomercurials with thiols, which are organic compounds containing sulfhydryl groups, is also an important transformation pathway. acs.orgnih.govnih.gov

Table 3: Common Abiotic Degradation Pathways for Organomercury Compounds

| Pathway | Description | Environmental Relevance |

|---|---|---|

| Photodecomposition | Cleavage of the Hg-C bond by sunlight. libretexts.orgnucleos.com | Important in surface waters and the atmosphere. |

| Sulfide Reactions | Formation of less bioavailable mercury sulfide minerals. usgs.gov | Occurs in anoxic environments such as sediments. |

| Thiol Reactions | Cleavage of the Hg-C bond by sulfhydryl-containing compounds. acs.orgnih.govnih.gov | Can occur in various environmental compartments. |

Factors Influencing Environmental Fate (e.g., pH, Redox Potential)

The environmental persistence, mobility, and transformation of organomercury compounds, including analogues of chloro-2-propenyl-mercury, are governed by a range of physicochemical parameters. Among the most critical are pH and redox potential (Eh), which significantly influence mercury's chemical form and bioavailability for microbial processes like methylation.

The pH of the surrounding medium, such as water and sediment, has a multifaceted effect on mercury cycling. Lower pH levels have been shown to stimulate the production of methylmercury, a highly toxic and bioaccumulative organomercury compound, particularly at the sediment-water interface. researchgate.net Conversely, in anoxic subsurface sediments, a decrease in pH can lead to a decreased rate of mercury methylation. researchgate.net The acidity of the environment can also affect mercury's binding affinity to particulates in the water, which may enhance its bioavailability for methylation at lower pH. researchgate.net Theoretical studies suggest that low-pH environments, characterized by a higher concentration of hydronium ions (H₃O⁺), favor the decomposition of some organomercurials like dimethylmercury. researchgate.net

Redox potential is another pivotal factor, especially in aquatic systems, as it dictates the activity of microbial communities responsible for mercury transformations. The formation of methylmercury is primarily a biotic process carried out by anaerobic microorganisms, such as sulfate-reducing and iron-reducing bacteria. researchgate.netnih.gov Consequently, environments with low redox potential (anoxic conditions), like bottom sediments in lakes and wetlands, are hotspots for mercury methylation. researchgate.netnih.gov The interplay between methylation and demethylation processes ultimately determines the net concentration of methylmercury in an ecosystem. researchgate.net

The following table summarizes the influence of these key factors on the environmental fate of mercury.

| Factor | Effect on Mercury Transformation | Environmental Compartment | Research Findings |

| pH (Acidity) | Stimulates methylmercury production at the sediment-water interface and in the aerobic water column. researchgate.net | Aquatic Systems | Decreased pH can increase mercury binding to particulates, potentially enhancing bioavailability for methylation. researchgate.net |

| Decreases the rate of mercury methylation in anoxic subsurface sediments. researchgate.net | Sediments | Low-pH levels may favor the decomposition of certain organomercury compounds like dimethylmercury. researchgate.net | |

| Redox Potential (Eh) | Low redox potential (anoxic conditions) promotes the microbial methylation of inorganic mercury to methylmercury. researchgate.netnih.gov | Sediments, Wetlands, Anoxic Water | The activity of sulfate-reducing and iron-reducing bacteria, key mercury methylators, is highest in these environments. researchgate.netnih.gov |

| High redox potential (oxic conditions) generally limits methylation and can favor demethylation processes. | Surface Waters | Photodegradation, a key demethylation pathway, occurs primarily in surface waters. researchgate.net |

Speciation and Interconversion of Mercury Forms in Complex Matrices

Mercury exists in the environment in various chemical forms, or species, each with distinct physical and chemical properties that influence its transport, toxicity, and bioaccumulation. The primary species include elemental mercury (Hg⁰), inorganic divalent mercury (Hg²⁺), and organic mercury compounds, most notably methylmercury (CH₃Hg⁺) and dimethylmercury ((CH₃)₂Hg). nih.govnih.gov The distribution and transformation of these species within complex environmental matrices like air, water, soil, and sediment constitute the biogeochemical cycle of mercury. nih.gov

The interconversion between these mercury forms is driven by a complex set of biotic and abiotic processes:

Oxidation and Reduction: Elemental mercury (Hg⁰) is volatile and can be transported long distances in the atmosphere. It can be oxidized to the more reactive and water-soluble inorganic mercury (Hg²⁺). researchgate.net Conversely, Hg²⁺ can be reduced back to Hg⁰ in surface waters, a process that can be accelerated by factors like sunlight and the presence of dissolved organic matter. nih.govjpmph.org

Methylation: This is the primary process for the formation of highly toxic organomercury compounds in the environment. nih.gov Inorganic mercury (Hg²⁺) is converted to methylmercury, predominantly through the action of anaerobic bacteria in anoxic sediments and waters. researchgate.netnih.govnih.gov This transformation significantly increases mercury's lipophilicity, facilitating its entry into the food web. researchgate.net

Demethylation: The reverse process of methylation, demethylation, breaks down methylmercury into inorganic mercury. nih.gov This can occur through both biotic pathways, where bacteria use it as a detoxification mechanism, and abiotic pathways like photodegradation (breakdown by sunlight), which is most significant in surface waters. researchgate.netnih.govjpmph.org

The speciation of mercury is dynamic and varies significantly between different environmental compartments. Understanding these transformations is crucial for assessing the risks associated with mercury contamination. eurofinsus.com

| Mercury Species | Chemical Formula | Key Characteristics | Common Environmental Matrix | Primary Transformation Process |

| Elemental Mercury | Hg⁰ | Volatile, low water solubility, capable of long-range atmospheric transport. researchgate.net | Atmosphere, Water | Oxidation to Hg²⁺; Reduction from Hg²⁺. nih.govresearchgate.net |

| Inorganic Mercury (Mercuric ion) | Hg²⁺ | Water-soluble, binds strongly to particles and organic matter. nih.govjpmph.org | Water, Soil, Sediment | Reduction to Hg⁰; Methylation to CH₃Hg⁺. nih.govnih.gov |

| Methylmercury | CH₃Hg⁺ | Highly toxic, lipophilic, bioaccumulates and biomagnifies in food webs. researchgate.neteurofinsus.com | Aquatic Biota, Sediment | Formed via methylation of Hg²⁺; Degraded via demethylation. researchgate.netnih.gov |

| Dimethylmercury | (CH₃)₂Hg | Volatile organomercury compound. nih.govjpmph.org | Water (deep oceans), Atmosphere | Can be a precursor to methylmercury in some ecosystems. nih.gov |

Advanced Analytical Techniques for the Speciation and Determination of Chloro 2 Propenyl Mercury

Sample Preparation and Preservation for Organomercury Species

The initial and one of the most critical stages in the analysis of organomercury species is the proper preparation and preservation of the sample. The chosen method must efficiently extract the target analytes from the sample matrix while maintaining their chemical integrity. The stability of organomercury compounds can be influenced by factors such as the sample matrix, storage temperature, and exposure to light.

For solid samples like soil and sediment, a common approach involves an acidic leaching step to release the organomercury compounds from the matrix particles. This is often followed by solvent extraction to transfer the analytes into an organic phase, which can then be further processed for analysis. For instance, an acidic potassium bromide and copper sulfate solution can be used to free organo-mercury species from inorganic complexes, followed by extraction into dichloromethane spectroscopyonline.com. To minimize the risk of interfering artifacts that can arise from high concentrations of inorganic mercury in soils and sediments, solvent extraction is often the preferred method over distillation spectroscopyonline.com.

In the case of water samples, preservation is crucial as mercury species can be highly unstable, with potential for total loss within a few days if left unpreserved uni-bremen.deosti.gov. A widely accepted procedure for preserving mercury in water samples is acidification uni-bremen.deosti.gov. For dissolved mercury analysis, samples are typically collected in glass or PTFE containers and preserved with hydrochloric acid to a pH of less than 2 usgs.gov. It is imperative that samples are filtered in the field, preferably within 15 minutes of collection, before preservation to prevent changes in the speciation of dissolved metals usgs.gov.

Proper storage is paramount to prevent the degradation or transformation of organomercury species. Generally, it is recommended to store samples in a cool, dark environment. Glass containers are often preferred over plastic for sample collection and storage to minimize the potential for contamination and analyte loss spectroscopyonline.com. For extracts, storage in an opaque container or in the dark at 4°C for up to 48 hours is a common practice before analysis spectroscopyonline.com.

| Parameter | Recommendation | Rationale |

| Sample Container | Glass or Polytetrafluoroethylene (PTFE) | Minimizes analyte adsorption and contamination. usgs.gov |

| Preservation (Water) | Acidification (e.g., with HCl to pH < 2) | Stabilizes organomercury species and prevents microbial degradation. usgs.gov |

| Extraction (Solids) | Acidic leaching followed by solvent extraction | Efficiently removes organomercury from complex matrices. spectroscopyonline.comwikipedia.org |

| Storage | Cool, dark conditions (e.g., 4°C) | Reduces the potential for photodegradation and microbial activity. spectroscopyonline.com |

Chromatographic Separation Methods for Organomercury Compounds

Chromatographic techniques are central to the speciation analysis of organomercury compounds, as they allow for the physical separation of different mercury species from each other and from matrix interferences before detection. The choice of chromatographic method depends on the volatility and polarity of the target compounds.

Gas Chromatography (GC) Coupled Systems

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Since many organomercury compounds, including chloro-2-propenyl-mercury, are not sufficiently volatile for direct GC analysis, a derivatization step is typically required. This involves converting the ionic organomercury species into more volatile and thermally stable derivatives. Common derivatizing agents include sodium tetraethylborate and sodium tetraphenylborate, which convert organomercury halides into their respective ethyl or phenyl derivatives nih.govresearchgate.net.

Once derivatized, the sample is introduced into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then elute from the column at different times and are introduced into a detector for quantification. GC can be coupled with various sensitive detectors for mercury speciation, including atomic fluorescence spectrometry (AFS), microwave-induced plasma atomic emission spectrometry (AES), and mass spectrometry (MS) nih.gov. GC coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) is a particularly powerful combination, offering very low detection limits and the ability to perform species-specific isotope dilution analysis for enhanced accuracy nih.govthermofisher.com.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography is a versatile separation technique that is well-suited for the analysis of non-volatile and thermally labile compounds, making it a valuable tool for organomercury speciation without the need for derivatization nelac-institute.orgfrontiersin.orgnih.gov. The separation in HPLC is based on the distribution of the analytes between a liquid mobile phase and a solid stationary phase within the column frontiersin.orgnih.gov.

Reversed-phase HPLC is the most common mode used for organomercury analysis, where a nonpolar stationary phase is used with a polar mobile phase frontiersin.orgnih.gov. The mobile phase often contains a complexing agent, such as L-cysteine or 2-mercaptoethanol, to improve the separation and elution of the mercury species frontiersin.orgnih.gov. By adjusting the composition of the mobile phase, the separation of different organomercury compounds, including chloro-2-propenyl-mercury, can be optimized.

HPLC is frequently coupled with highly sensitive detectors such as ICP-MS and CV-AFS for the quantification of mercury species nelac-institute.orgfrontiersin.orgnih.gov. The hyphenation of HPLC with these detectors allows for the direct analysis of aqueous sample extracts, simplifying the sample preparation process and reducing the risk of analyte loss or transformation nelac-institute.org.

Capillary Electrophoresis (CE) for Mercury Speciation

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility wikipedia.orgyoutube.com. This technique is performed in a narrow-bore capillary, which allows for the use of high voltages, leading to fast and highly efficient separations colby.edu. CE offers several advantages, including high separation efficiency, short analysis times, and the requirement for only very small sample volumes wikipedia.org.

In the context of mercury speciation, CE can be used to separate different organomercury compounds based on their charge-to-size ratio. The separation can be optimized by adjusting the composition of the background electrolyte, including its pH and the concentration of any additives. For enhanced sensitivity and specificity, CE is often coupled with ICP-MS nih.gov. This combination, known as CE-ICP-MS, provides a powerful tool for the speciation of organomercury compounds at trace and ultra-trace levels. Field-amplified sample stacking can be employed to further enhance the sensitivity of the CE-ICP-MS method nih.gov.

| Technique | Principle of Separation | Typical Analytes | Common Detectors |

| Gas Chromatography (GC) | Volatility and interaction with stationary phase | Volatile or derivatized organomercury compounds | AFS, AES, MS, ICP-MS nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between mobile and stationary phases | Non-volatile and thermally labile organomercury compounds | CV-AFS, ICP-MS nelac-institute.orgfrontiersin.orgnih.gov |

| Capillary Electrophoresis (CE) | Electrophoretic mobility in an electric field | Ionic organomercury compounds | ICP-MS nih.gov |

Advanced Detection Technologies

The choice of detector is as crucial as the separation method for achieving the required sensitivity and selectivity for the analysis of organomercury compounds. Advanced detection technologies are capable of measuring mercury at very low concentrations, which is essential for environmental and biological monitoring.

Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS)

Cold Vapor Atomic Fluorescence Spectrometry is an extremely sensitive and selective technique for the determination of mercury spectroscopyonline.comuni-bremen.dewikipedia.org. The principle of CV-AFS involves the reduction of mercury ions in the sample to elemental mercury (Hg⁰) vapor. This is typically achieved using a reducing agent such as stannous chloride uni-bremen.deusgs.gov. The volatile elemental mercury is then purged from the solution with an inert gas, such as argon, and transported to a fluorescence cell epa.govnemi.gov.

In the fluorescence cell, the mercury atoms are excited by a mercury lamp at a specific wavelength (253.7 nm). The excited mercury atoms then re-emit this energy as fluorescence, which is detected by a photomultiplier tube uni-bremen.dewikipedia.org. The intensity of the fluorescence signal is directly proportional to the concentration of mercury in the sample.

CV-AFS offers exceptionally low detection limits, often in the sub-parts-per-trillion (ppt) range, and a wide linear dynamic range spectroscopyonline.com. To further enhance sensitivity, a preconcentration step using a gold trap can be employed. The mercury vapor is captured on the gold trap and then thermally desorbed into the detector, which can lower the detection limits to the parts-per-quadrillion (ppq) level wikipedia.org. When coupled with chromatographic techniques like GC and HPLC, CV-AFS provides a robust and highly sensitive system for the speciation of organomercury compounds spectroscopyonline.comnih.govresearchgate.netresearchgate.netresearchgate.net.

| Technique | Principle | Key Advantages | Typical Detection Limits |

| CV-AFS | Excitation of elemental mercury vapor and detection of subsequent fluorescence. uni-bremen.dewikipedia.org | High sensitivity, high selectivity for mercury, wide dynamic range. spectroscopyonline.com | 0.02 - 0.2 parts per trillion (ppt). spectroscopyonline.com |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful analytical technique for the determination and speciation of organometallic compounds, including chloro-2-propenyl-mercury. This method offers high sensitivity and low detection limits, making it suitable for trace-level analysis in various environmental matrices. thermofisher.comnih.govfrontiersin.org The versatility of ICP-MS allows it to be coupled with separation techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) for the effective speciation of different mercury compounds. thermofisher.comnih.govfrontiersin.org

When analyzing chloro-2-propenyl-mercury, the sample is first introduced into the ICP-MS system, where it is nebulized and then passed through a high-temperature argon plasma. The plasma, reaching temperatures of around 10,000 K, atomizes and ionizes the mercury atoms within the chloro-2-propenyl-mercury molecules. researchgate.net These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector then quantifies the abundance of each isotope, allowing for the determination of the mercury concentration in the sample. researchgate.netnih.gov

For the speciation of chloro-2-propenyl-mercury, hyphenated techniques are essential. In GC-ICP-MS, the volatile chloro-2-propenyl-mercury is separated from other mercury species in a gas chromatograph before being introduced into the ICP-MS for detection. thermofisher.com This approach provides excellent separation and low detection limits for organomercury compounds. thermofisher.com Alternatively, HPLC-ICP-MS can be employed, where the separation of mercury species is achieved in a liquid chromatography column before detection by ICP-MS. nih.govfrontiersin.org This is particularly useful for less volatile organomercury compounds.

The following table summarizes the key operational parameters for the analysis of organomercury compounds using ICP-MS:

| Parameter | Typical Setting | Purpose |

| Plasma Gas Flow Rate | 10-15 L/min | To sustain the plasma and introduce the sample. |

| Nebulizer Gas Flow Rate | 0.5-1.2 L/min | To create a fine aerosol of the sample for efficient introduction into the plasma. |

| RF Power | 1100-1600 W | To generate and maintain the high-temperature argon plasma for atomization and ionization. |

| Monitored Isotopes | 202Hg, 201Hg, 199Hg | To quantify mercury concentration and perform isotope dilution analysis. |

Detailed Research Findings:

Recent studies have demonstrated the successful application of ICP-MS for the speciation of various organomercury compounds in environmental and biological samples. While specific research on chloro-2-propenyl-mercury is limited, the methodologies developed for other organomercury species, such as methylmercury, are directly applicable. For instance, a study utilizing GC-ICP-MS for the determination of methylmercury in sediments achieved detection limits in the low pg/g range. thermofisher.com Another study using HPLC-ICP-MS for mercury speciation in fish tissues reported excellent separation of inorganic mercury, methylmercury, and ethylmercury within a short analysis time. analytik-jena.com These findings underscore the capability of ICP-MS to accurately quantify chloro-2-propenyl-mercury at trace levels in complex matrices.

Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-OES)

Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-OES), also referred to as Microwave Plasma Atomic Emission Spectroscopy (MP-AES), is an alternative technique for the determination of mercury, which can be applied to the analysis of chloro-2-propenyl-mercury. mdpi.comrubiconscience.com.au This method utilizes a microwave-generated plasma to excite atoms, which then emit light at characteristic wavelengths. libretexts.org The intensity of the emitted light is proportional to the concentration of the element in the sample.

A key advantage of MIP-OES is its lower operational cost compared to ICP-MS, primarily because it can use nitrogen as the plasma gas, which can be generated from the air. frontiersin.org This makes it an attractive option for routine environmental monitoring. For the analysis of chloro-2-propenyl-mercury, the sample would be introduced into the nitrogen plasma, leading to the atomization and excitation of mercury atoms. The spectrometer then measures the intensity of the atomic emission line for mercury to determine its concentration.

While MIP-OES is a powerful tool for total elemental analysis, its application in speciation analysis typically requires coupling with a separation technique like gas chromatography. This hyphenated approach, GC-MIP-AES, would allow for the separation of chloro-2-propenyl-mercury from other mercury compounds before its detection.

The table below outlines typical instrumental parameters for MIP-OES analysis:

| Parameter | Typical Setting | Purpose |

| Microwave Frequency | 2.45 GHz | To generate the plasma. |

| Plasma Gas | Nitrogen | To sustain the plasma. |

| Viewing Position | Optimized for signal-to-background ratio | To maximize the analytical signal. |

| Wavelength | 253.7 nm for Mercury | To measure the specific atomic emission of mercury. |

Detailed Research Findings:

Research has shown the utility of MIP-OES for the determination of mercury in various matrices. For example, a study on the analysis of mercury in skin lightening creams using MP-AES demonstrated good precision, with a relative standard deviation of 2.67%, and a recovery value of 92.78%. mdpi.com The method achieved a limit of detection of 0.59 µg/L. mdpi.com While this application is not in an environmental context, it highlights the analytical capabilities of the technique for mercury determination. The principles can be extended to environmental samples containing chloro-2-propenyl-mercury, provided that appropriate sample preparation and separation methods are employed.

Speciated Isotope Dilution Mass Spectrometry (SID-MS)

Speciated Isotope Dilution Mass Spectrometry (SID-MS) is a highly accurate method for the quantification of elemental species, including chloro-2-propenyl-mercury. epa.gov This technique is particularly valuable because it can correct for species transformations that may occur during sample preparation and analysis. epa.gov SID-MS involves the addition of a known amount of an isotopically enriched standard of the target species (in this case, isotopically labeled chloro-2-propenyl-mercury) to the sample. epa.gov

The spiked sample is then subjected to the analytical procedure, and the altered isotopic ratios of mercury are measured using a mass spectrometer, typically an ICP-MS. By knowing the initial amount and isotopic composition of the spike and the final measured isotope ratios, the original concentration of chloro-2-propenyl-mercury in the sample can be calculated with high precision and accuracy. nih.gov A significant advantage of this method is that any loss of the analyte during the analytical process will affect both the natural and the isotopically enriched species equally, thus not affecting the final calculated concentration. nih.gov

The following table presents a simplified workflow for SID-MS analysis of chloro-2-propenyl-mercury:

| Step | Description | Purpose |

| 1. Spiking | A known amount of isotopically enriched chloro-2-propenyl-mercury is added to the sample. | To introduce a tracer for accurate quantification. |

| 2. Equilibration | The spike is allowed to equilibrate with the native chloro-2-propenyl-mercury in the sample matrix. | To ensure homogeneous mixing of the spike and analyte. |

| 3. Sample Preparation | The sample is extracted and prepared for analysis (e.g., digestion, derivatization). | To isolate the mercury species and make them suitable for analysis. |

| 4. Measurement | The isotopic ratios of mercury are measured using a mass spectrometer (e.g., ICP-MS). | To determine the extent of isotope dilution. |

| 5. Calculation | The original concentration of chloro-2-propenyl-mercury is calculated using the isotope dilution equation. | To obtain an accurate and precise quantification of the analyte. |

Detailed Research Findings:

SID-MS has been successfully applied to the speciation of mercury in a variety of environmental samples. For instance, the use of species-specific isotope dilution with GC-ICP-MS for the analysis of methylmercury in freshwater has yielded very low detection limits (0.04 pg/L) and high precision (generally < 5% relative standard deviation). nih.gov This approach has been shown to be accurate even at very low concentrations. nih.gov The principles and methodologies of SID-MS are directly transferable to the analysis of chloro-2-propenyl-mercury, offering a robust and reliable method for its quantification in environmental samples. The ability of SID-MS to correct for analytical biases makes it a definitive method for validating other analytical techniques. epa.gov

Validation and Quality Control in Environmental Mercury Analysis

Method validation and rigorous quality control are paramount in the environmental analysis of mercury species like chloro-2-propenyl-mercury to ensure the reliability and accuracy of the data. nih.gov Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. nih.gov Quality control involves the routine procedures and checks that are implemented to ensure that the analytical results meet a defined standard of quality.

Key validation parameters that must be assessed for any analytical method used for chloro-2-propenyl-mercury determination include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Trueness (Accuracy): The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. This is often assessed using Certified Reference Materials (CRMs). nih.gov

Precision: The closeness of agreement between independent test results obtained under stipulated conditions. This includes repeatability (same conditions) and intermediate precision (within-laboratory variations).

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Quality control measures in a laboratory conducting chloro-2-propenyl-mercury analysis should include:

Analysis of Blanks: To monitor for contamination during the analytical process.

Analysis of Certified Reference Materials (CRMs): To assess the accuracy of the measurements. nih.gov

Matrix Spikes: To evaluate the effect of the sample matrix on the analytical results.

Duplicate Samples: To assess the precision of the analysis.

Control Charts: To monitor the performance of the analytical method over time.

The following table provides an example of quality control acceptance criteria that might be established for the analysis of chloro-2-propenyl-mercury:

| QC Parameter | Acceptance Criteria | Frequency |

| Method Blank | < LOQ | One per batch of 20 samples |

| CRM Recovery | 80-120% | One per batch of 20 samples |

| Matrix Spike Recovery | 75-125% | One per batch of 20 samples |

| Duplicate RPD | < 20% | One per batch of 20 samples |

Computational and Theoretical Insights into Chloro 2 Propenyl Mercury Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of chloro-2-propenyl-mercury. These calculations can predict molecular geometries, electronic distributions, and the energies of different molecular states, which are crucial for assessing its reactivity. rsc.orgnih.gov

Density Functional Theory (DFT) has become a standard tool for studying the structure and properties of molecules and solids. researchgate.net For organomercury compounds like chloro-2-propenyl-mercury, DFT methods are used to calculate optimized geometries, vibrational frequencies, and electronic properties. semanticscholar.org DFT calculations can provide insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding the molecule's reactivity, indicating likely sites for nucleophilic or electrophilic attack. nih.gov

For instance, in related allyl systems, DFT calculations at the B3LYP/cc-pVQZ level have been used to analyze reactivity. mdpi.com Such calculations for chloro-2-propenyl-mercury would reveal the influence of the mercury and chlorine atoms on the electronic structure of the allyl group. Furthermore, time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra and investigate the properties of excited states, which is important for understanding photochemical reactions. mdpi.com

Table 1: Representative DFT-Calculated Properties for Allyl Compounds Note: This table is illustrative of typical data obtained from DFT calculations on related allyl compounds, as specific data for chloro-2-propenyl-mercury is not readily available in the cited literature. The values represent the type of information generated.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | ~2.5 D | Influences solubility and intermolecular interactions. |

For heavy elements like mercury, relativistic effects are crucial for an accurate description of chemical properties. researchgate.net These effects arise from the high velocity of core electrons, which leads to a contraction of s and p orbitals and an expansion of d and f orbitals. citycollegekolkata.org This relativistic contraction of the 6s orbital in mercury is significant and influences its bonding and reactivity. citycollegekolkata.orgvu.nl

Relativistic effects alter bond lengths, bond energies, and spectroscopic properties. scispace.com For chloro-2-propenyl-mercury, these effects would primarily influence the Hg-C and Hg-Cl bonds, making them stronger and shorter than predicted by non-relativistic calculations. The spin-orbit coupling, a major relativistic effect, also becomes significant, impacting the electronic spectra of mercury compounds. researchgate.netscispace.com Computational studies on mercury compounds often employ specialized relativistic Hamiltonians to accurately model these phenomena and benchmark their influence on properties like Mössbauer isomer shifts. vu.nl The unusual physical properties of mercury, such as it being a liquid at room temperature, are also attributed to these relativistic effects. citycollegekolkata.org

Molecular Dynamics Simulations for Environmental Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in complex environments, such as in aqueous solutions or at interfaces. nih.govnih.gov For chloro-2-propenyl-mercury, MD simulations can predict how the molecule interacts with water, soil components, or biological membranes. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior. nih.gov

By simulating chloro-2-propenyl-mercury in an aqueous environment, one could investigate its hydration structure, diffusion, and potential for partitioning between different environmental compartments. researchgate.net Such simulations are crucial for understanding its environmental fate and transport. For example, studies on other organic contaminants use MD to predict partitioning constants at the water-air interface, a key property for environmental modeling. nih.gov Although specific MD studies on chloro-2-propenyl-mercury are not prevalent, the methodologies applied to other organomercury compounds, like methylmercury, provide a clear framework for how such investigations would be conducted. diva-portal.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure elucidation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prime example. bas.bg For chloro-2-propenyl-mercury, theoretical calculations can predict the ¹H and ¹³C NMR spectra.

These predictions are often based on empirical models or quantum chemical calculations, typically using DFT. rsc.org The chemical shift of a nucleus is highly sensitive to its local electronic environment. libretexts.org Therefore, accurate prediction requires a good description of the molecular geometry and electronic structure. The calculated shifts can be compared with experimental data to confirm the structure of the compound or to assign specific signals in the spectrum. libretexts.org Various software packages exist that can predict NMR spectra based on a molecule's structure, taking into account factors like electronegativity and magnetic anisotropy. chemaxon.comlibretexts.org

Table 2: Predicted ¹H NMR Chemical Shifts for Chloro-2-propenyl-mercury Note: These are estimated ranges based on general principles and data for similar structures, as a dedicated computational study for this specific molecule was not found. libretexts.orglibretexts.org

| Proton | Predicted Chemical Shift (ppm) | Influencing Factors |

|---|---|---|

| =CH₂ | 4.5 - 6.0 | Vinylic protons, deshielded by the double bond. |

| -CH= | 5.5 - 6.5 | Vinylic proton, deshielded by the double bond. |

| -CH₂-Hg | 2.0 - 3.0 | Protons on carbon bonded to mercury; deshielding effect from Hg. |

Modeling of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. rushim.ruecust.edu.cnuokerbala.edu.iq By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. rsc.org For chloro-2-propenyl-mercury, this could involve modeling its reactions, such as addition, substitution, or decomposition pathways. epa.govmdpi.com

For example, modeling the Sₙ2 reaction between chloromethane (B1201357) and a chloride ion using quantum computing provides a detailed reaction pathway. nih.gov Similar approaches could be applied to reactions involving chloro-2-propenyl-mercury. DFT calculations can determine the activation energies by locating the transition state structures, providing insights into the reaction kinetics. semanticscholar.org This allows for the comparison of different possible reaction pathways and the identification of the most favorable one. Such computational studies have become a predictive tool in the development of new synthetic methodologies. rsc.org

Theoretical Studies of Metal-Ligand Bonding in Organomercury Complexes

The nature of the bonding between the mercury atom and its ligands (the chloro and 2-propenyl groups) is a key aspect of the chemistry of chloro-2-propenyl-mercury. Theoretical studies, particularly those using DFT, can provide a detailed description of this metal-ligand bonding. brahmanandcollege.org.innih.gov

Bonding analysis methods, such as Natural Bond Orbital (NBO) analysis or Energy Decomposition Analysis (EDA), can be used to characterize the Hg-C and Hg-Cl bonds. These analyses can quantify the degree of covalent and electrostatic character in the bonds. mdpi.comnih.gov For organomercury complexes, the bonding is typically characterized as predominantly covalent but with a significant polar component due to the difference in electronegativity between mercury and carbon or chlorine. Relativistic effects, as mentioned earlier, also play a crucial role in strengthening these bonds. vu.nl Understanding the metal-ligand interactions is essential for explaining the stability, structure, and reactivity of the complex. nih.govrsc.org

Applications of Chloro 2 Propenyl Mercury As Synthetic Intermediates

Utility in Carbon-Carbon Bond Formation Reactions

Chloro-2-propenyl-mercury is a valuable reagent in the formation of carbon-carbon bonds, primarily through reactions that leverage the transfer of its allyl group to a carbon-based electrophile. A significant application in this context is its use in palladium-catalyzed cross-coupling reactions. In these reactions, the organomercury compound undergoes transmetalation with a palladium catalyst to generate a more reactive organopalladium intermediate, which then participates in the bond-forming step.

The general mechanism involves the reaction of chloro-2-propenyl-mercury with a palladium(0) complex. This step, known as transmetalation, results in the formation of an allylpalladium(II) chloride complex. This intermediate is highly reactive and can couple with a variety of organic halides or triflates. The final step is a reductive elimination that forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.

While specific examples detailing the use of chloro-2-propenyl-mercury in large-scale syntheses are not extensively documented in readily available literature, the principles of its reactivity are well-established within the broader context of organomercury and organopalladium chemistry. The utility of similar organometallic reagents in these transformations suggests that chloro-2-propenyl-mercury would be an effective allylating agent for a range of substrates.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

|---|---|---|---|---|

| Chloro-2-propenyl-mercury | Aryl/Vinyl Halide (R-X) | Pd(PPh₃)₄ | Allyl-R | Cross-Coupling |

Precursors for the Synthesis of Diverse Organic Compounds

The reactivity of the carbon-mercury bond in chloro-2-propenyl-mercury makes it a useful precursor for a variety of organic molecules. The allyl moiety can be introduced into different molecular scaffolds through reactions with various electrophiles. For instance, in the presence of a Lewis acid, chloro-2-propenyl-mercury can react with aldehydes and ketones to form homoallylic alcohols. This transformation is a valuable method for constructing carbon-carbon bonds and introducing a hydroxyl group in a stereocontrolled manner.

Furthermore, chloro-2-propenyl-mercury can be used in the synthesis of functionalized alkenes. Reactions with acyl chlorides can yield allyl ketones, while reactions with alkyl halides, under appropriate catalytic conditions, can lead to the formation of more complex hydrocarbon chains. The versatility of chloro-2-propenyl-mercury as a precursor is a direct consequence of the predictable reactivity of the carbon-mercury bond, which can be cleaved under relatively mild conditions to generate a nucleophilic allyl group.

| Electrophile | Product Class | Key Transformation |

|---|---|---|

| Aldehyde/Ketone | Homoallylic Alcohol | Allylation of Carbonyl Group |

| Acyl Chloride | Allyl Ketone | Acylation of the Allyl Group |

Intermediates in the Preparation of Other Organometallic Species

A key application of chloro-2-propenyl-mercury in synthetic chemistry is its role as a precursor for other, often more reactive, organometallic reagents through a process called transmetalation. In this reaction, the allyl group is transferred from mercury to a different metal. This is particularly important in the preparation of organopalladium complexes, which are central to a vast array of catalytic cross-coupling reactions.

The reaction of chloro-2-propenyl-mercury with a palladium(II) salt, such as palladium(II) chloride, leads to the formation of the allylpalladium chloride dimer, [(η³-C₃H₅)PdCl]₂. wikipedia.orgwikipedia.org This dimeric complex is a stable, storable, and commercially available source of the allylpalladium cation, which is a key intermediate in numerous catalytic reactions, including the Tsuji-Trost reaction. The synthesis of the allylpalladium chloride dimer from an allyl halide and a palladium salt is a well-established procedure, and the use of chloro-2-propenyl-mercury offers an alternative route to this important organometallic species. wikipedia.orgwikipedia.org

The ability to generate other organometallic compounds from chloro-2-propenyl-mercury extends its utility beyond that of a simple allylating agent, positioning it as a valuable transfer reagent in organometallic synthesis.

| Organomercury Reagent | Metal Salt | Product | Significance |

|---|---|---|---|

| 2 x Chloro-2-propenyl-mercury | PdCl₂ | [(η³-C₃H₅)PdCl]₂ + HgCl₂ | Formation of a key palladium catalyst precursor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.